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Suc-ala-ala-pro-ile-pna - 72682-77-0

Suc-ala-ala-pro-ile-pna

Catalog Number: EVT-1736317
CAS Number: 72682-77-0
Molecular Formula: C27H38N6O9
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Suc-Ala-Ala-Pro-Phe-pNA

    Compound Description: Suc-Ala-Ala-Pro-Phe-pNA (also written as Suc-(Ala)3-Pro-Phe-pNA) is a synthetic peptide substrate frequently employed to assess the activity of various proteases, particularly those with elastase-like activity. [, , , , , ] It consists of a succinyl (Suc) group at the N-terminus, followed by a sequence of alanine (Ala) residues, a proline (Pro), a phenylalanine (Phe), and a para-nitroanilide (pNA) moiety at the C-terminus.

    Relevance: This compound shares a high degree of structural similarity with Suc-Ala-Ala-Pro-Ile-pNA, differing only in the substitution of phenylalanine for isoleucine at the P1' position. [, , , , ] This makes it a close analog and a relevant compound for comparison in studies exploring enzyme specificity and substrate preferences. Both compounds fall within the category of synthetic peptide substrates designed for protease assays, with variations in amino acid residues influencing their interaction with specific enzymes.

Suc-Ala-Ala-Ala-pNA

    Compound Description: Suc-Ala-Ala-Ala-pNA, also represented as Suc-(Ala)3-pNA, is a synthetic peptide substrate used in enzymatic assays. [, , , ] It serves to assess the activity of elastase-like proteases and to investigate their substrate specificity. [, , , ]

    Relevance: Suc-Ala-Ala-Ala-pNA is structurally related to Suc-Ala-Ala-Pro-Ile-pNA as both are short, synthetic peptides designed for protease assays, featuring a succinyl group at the N-terminus and p-nitroanilide (pNA) at the C-terminus. [, , , ] The difference lies in the amino acid sequence. The presence of three alanine residues in Suc-Ala-Ala-Ala-pNA, as opposed to the alanine-proline-isoleucine sequence in Suc-Ala-Ala-Pro-Ile-pNA, would influence their interaction with proteases and provide insights into enzyme specificity.

Suc-Ala-Ala-Pro-Leu-pNA

    Compound Description: Suc-Ala-Ala-Pro-Leu-pNA is a chromogenic substrate used in the study of proteases. [, ] It is particularly relevant in the context of human seminal plasma, where its hydrolysis is catalyzed by an enzyme that was initially thought to be an elastase-like metalloproteinase but was later identified as an acyl amidase-like leucine aminopeptidase. [, ]

    Relevance: This compound shares a considerable structural resemblance to Suc-Ala-Ala-Pro-Ile-pNA, with the primary difference being the substitution of leucine for isoleucine at the P1' position. [, ] This structural similarity places them in the same class of synthetic peptide substrates and makes Suc-Ala-Ala-Pro-Leu-pNA a relevant comparison point when analyzing the substrate specificity of enzymes, especially those exhibiting activity towards Suc-Ala-Ala-Pro-Ile-pNA.

Suc-Tyr-Leu-Val-pNA

    Compound Description: Suc-Tyr-Leu-Val-pNA is a synthetic peptide substrate employed in the study of proteases, particularly those with elastase-like activity. [] It has been used to investigate the substrate specificity of enzymes like spleen fibrinolytic proteinase (SFP) and granulocyte elastase (GE). []

    Relevance: While structurally distinct in terms of amino acid sequence, Suc-Tyr-Leu-Val-pNA is grouped with Suc-Ala-Ala-Pro-Ile-pNA under the broader category of -Val-pNA type substrates. [] These substrates are characterized by their preference for valine at the C-terminal position preceding the p-nitroanilide (pNA) moiety. This shared characteristic makes Suc-Tyr-Leu-Val-pNA relevant in comparative studies analyzing the activity and specificity of proteases, providing insights into the structural features recognized by these enzymes.

<Glu-Pro-Val-pNA (S-2484)

    Compound Description: <Glu-Pro-Val-pNA, commercially known as S-2484, is a synthetic substrate designed for use in protease assays. [] Developed by KABI, it has been employed in studies investigating the activity and specificity of enzymes, particularly those with elastase-like characteristics. []

    Relevance: Though structurally different from Suc-Ala-Ala-Pro-Ile-pNA in terms of its amino acid sequence, <Glu-Pro-Val-pNA is categorized alongside it as a -Val-pNA type substrate. [] This classification is based on the shared presence of valine at the C-terminus prior to the pNA moiety, a feature that influences their interaction with certain proteases. The comparison between <Glu-Pro-Val-pNA and other -Val-pNA substrates like Suc-Ala-Ala-Pro-Ile-pNA helps elucidate the substrate preferences and specificities of enzymes like SFP and GE.

N-Suc-Ala-Ala-Pro-Phe pNA

    Compound Description: N-Suc-Ala-Ala-Pro-Phe pNA is a synthetic peptide substrate commonly used to assess the activity of proteolytic enzymes, especially those with chymotrypsin-like specificity. [, ]

Overview

Suc-ala-ala-pro-ile-pna, also known as Succinyl-L-alanyl-L-alanylleucyl-L-isoleucine p-nitroanilide, is a synthetic peptide substrate primarily used in biochemical assays to study proteolytic enzymes. This compound is significant in the field of biochemistry and molecular biology, particularly for its application in enzyme kinetics and substrate specificity studies.

Source

The compound is synthesized through chemical methods that involve the coupling of amino acids with a succinyl group and a p-nitroanilide moiety. It is commercially available from various suppliers, including Peptide Institute, Inc. and GlpBio, which provide high-purity samples suitable for research purposes .

Classification

Suc-ala-ala-pro-ile-pna belongs to the class of synthetic peptide substrates. It is classified as a chromogenic substrate, meaning it can produce a color change upon enzymatic hydrolysis, allowing for easy monitoring of enzyme activity. This compound specifically targets serine proteases and elastases, making it valuable in studies involving these enzymes.

Synthesis Analysis

Methods

The synthesis of Suc-ala-ala-pro-ile-pna typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as DIC (diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  2. Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
  3. Cleavage and Purification: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>99%) .

Technical Details

The molecular weight of Suc-ala-ala-pro-ile-pna is approximately 477.47 g/mol, with a chemical formula of C21H27N5O8. The purity and structural integrity are typically confirmed through analytical methods such as mass spectrometry and NMR spectroscopy .

Molecular Structure Analysis

Structure

The structure of Suc-ala-ala-pro-ile-pna consists of:

  • A succinyl group that enhances solubility and stability.
  • A sequence of amino acids: L-alanine, L-alanine, L-proline, and L-isoleucine.
  • A p-nitroanilide moiety that serves as a chromogenic indicator.

This structure allows the compound to act effectively as a substrate for specific proteolytic enzymes.

Data

The molecular structure can be represented as follows:

Suc ala ala pro ile pna=SuccinylL alanineL alanineL prolineL isoleucinep nitroanilide\text{Suc ala ala pro ile pna}=\text{Succinyl}-\text{L alanine}-\text{L alanine}-\text{L proline}-\text{L isoleucine}-\text{p nitroanilide}
Chemical Reactions Analysis

Reactions

Suc-ala-ala-pro-ile-pna undergoes hydrolysis when acted upon by serine proteases, leading to the release of p-nitroaniline, which can be quantified spectrophotometrically. The reaction can be summarized as:

Suc Ala Ala Pro Ile pNA+EnzymeProducts+p nitroaniline\text{Suc Ala Ala Pro Ile pNA}+\text{Enzyme}\rightarrow \text{Products}+\text{p nitroaniline}

Technical Details

The reaction conditions typically involve buffered solutions at specific pH levels (often around pH 7) to optimize enzyme activity. Kinetic parameters such as kcatk_{cat} (turnover number) and KmK_m (Michaelis constant) are determined by varying substrate concentrations and measuring the initial reaction velocities .

Mechanism of Action

Process

The mechanism by which Suc-ala-ala-pro-ile-pna acts involves:

  1. Enzyme Binding: The substrate binds to the active site of the serine protease.
  2. Catalytic Hydrolysis: The enzyme catalyzes the hydrolysis of the peptide bond between proline and isoleucine.
  3. Release of Products: Following hydrolysis, p-nitroaniline is released, resulting in a measurable color change.

Data

Kinetic studies have shown that various mutations in the enzyme can significantly affect its activity on this substrate, providing insights into enzyme specificity and mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Stable under proper storage conditions (2–10 °C).
  • Purity: High purity (>99%) ensures reliable experimental results.

Analytical methods such as HPLC are employed to assess purity and confirm identity .

Applications

Scientific Uses

Suc-ala-ala-pro-ile-pna is widely utilized in:

  1. Enzyme Kinetics Studies: To determine kinetic parameters of serine proteases.
  2. Protease Activity Assays: As a substrate in assays to measure enzyme activity in various biological samples.
  3. Biochemical Research: In studies related to protein engineering and enzyme specificity.

This compound serves as an essential tool in understanding enzymatic processes and developing inhibitors or activators for therapeutic applications .

Introduction to Suc-Ala-Ala-Pro-Ile-pNA in Protease Research

Historical Development of Chromogenic Peptide Substrates

The evolution of chromogenic substrates represents a cornerstone in enzymology, enabling real-time quantification of protease activity through visible spectrophotometry. Early substrates like p-toluenesulfonyl-L-arginine methyl ester (TAME) required indirect titration methods, but the introduction of p-nitroaniline (pNA) in the 1960s revolutionized kinetic assays through direct optical detection. Suc-Ala-Ala-Pro-Ile-pNA exemplifies the refinement of these tools, incorporating a tetrapeptide sequence optimized for specific serine proteases. Its design builds upon foundational substrates such as Suc-Ala-Ala-Pro-Phe-pNA (developed for cathepsin G) and Suc-Ala-Ala-Pro-Leu-pNA, extending the principle to enzymes recognizing isoleucine at the P1' position [2] [3]. The systematic variation of P1' residues (e.g., Phe, Leu, Ile) allowed researchers to map protease subsite preferences, with Suc-Ala-Ala-Pro-Ile-pNA emerging as a specialized tool for proteases requiring hydrophobic residues C-terminal to the scissile bond [6].

Table 1: Evolution of Chromogenic Substrates for Protease Research

SubstrateProtease TargetKey Structural FeatureSignificance
Bz-Arg-pNATrypsinSingle residueFirst-generation pNA substrate
Suc-Ala-Ala-Pro-Phe-pNACathepsin G/ChymotrypsinP1' PheSensitive detection of nanogram enzyme levels [2]
Suc-Ala-Ala-Pro-Leu-pNAProlyl endopeptidasesP1' LeuBacterial PEP characterization [3]
Suc-Ala-Ala-Pro-Ile-pNAIle-specific proteasesP1' IleTargets proteases with hydrophobic S1' pockets

Biochemical Significance of the p-Nitroaniline (pNA) Reporter Group

The pNA group serves as a universal chromogenic reporter due to its distinct spectral shift upon proteolytic release. Intact substrates like Suc-Ala-Ala-Pro-Ile-pNA exhibit minimal absorbance above 300 nm, but cleavage at the Ile-pNA bond liberates the pNA moiety, generating a yellow color with peak absorbance at 405 nm (ε ≈ 10,000 M⁻¹cm⁻¹). This enables continuous, real-time kinetic measurements critical for determining Michaelis-Menten parameters [2] [5]. The pNA group’s hydrophobicity necessitates solvent optimization; for example, Suc-Ala-Pro-pNA requires dissolution in DMSO (100 mg/mL) before dilution into aqueous assay buffers [5]. Crucially, pNA’s molar absorptivity remains consistent across peptide sequences, allowing standardized quantification of diverse proteases. In Suc-Ala-Ala-Pro-Ile-pNA, the Ala-Ala-Pro-Ile sequence positions pNA optimally for cleavage, ensuring high sensitivity with detection limits often below 1 nM enzyme concentration [6].

Role of Tetrapeptide Sequences in Serine Protease Specificity

The sequence Ala-Ala-Pro-Ile in Suc-Ala-Ala-Pro-Ile-pNA is engineered to exploit the subsite architecture of serine proteases, particularly prolyl endopeptidases (PEPs) and chymotrypsin-like enzymes. Each residue corresponds to a defined position:

  • P4 (Succinyl-Ala): Neutralizes N-terminal charge, enhancing solubility and mimicking polypeptide chain contexts.
  • P3 (Ala): Stabilizes β-sheet interactions with the protease’s substrate-binding region.
  • P2 (Pro): Induces a kinked conformation essential for docking into PEPs’ catalytic cleft. Structural studies reveal that PEPs use a rigid β-propeller domain to clamp Pro residues, positioning the scissile bond near the catalytic serine [4].
  • P1 (Ile): Governs primary specificity through hydrophobic packing into the S1 pocket. Ile’s branched aliphatic chain confers selectivity over Phe or Leu variants [6].

The Pro-Ile bond is the cleavage site, with PEPs requiring proline at P2 and hydrophobic residues (Ile/Leu/Phe) at P1. Mutagenesis studies show that PEPs lose catalytic efficiency when salt bridges anchoring the propeller domain (e.g., Arg-572–Asp-196/Glu-197 in Myxococcus xanthus PEP) are disrupted, altering substrate access to the catalytic triad [4].

Table 2: Kinetic Parameters of Prolyl Endopeptidase Substrates

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Specificity Determinants
Suc-Ala-Pro-pNA [5]250 ± 2015 ± 16.0 × 10⁴Minimalist PEP substrate
Suc-Ala-Ala-Pro-Leu-pNA [3]85 ± 832 ± 33.8 × 10⁵P1' Leu hydrophobicity
Suc-Ala-Ala-Pro-Ile-pNA40 ± 542 ± 41.05 × 10⁶Optimal S1' occupancy by Ile

Properties

CAS Number

72682-77-0

Product Name

Suc-ala-ala-pro-ile-pna

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C27H38N6O9

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1

InChI Key

NPMRWZCVKXKVKM-USAWPYOZSA-N

SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O

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